molecular formula C15H26ClN3O B12739356 N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride CAS No. 135420-42-7

N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride

Cat. No.: B12739356
CAS No.: 135420-42-7
M. Wt: 299.84 g/mol
InChI Key: VYEHOOXQCHXIQA-UHFFFAOYSA-N
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Description

N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C15H25ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and an ethoxybenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride typically involves the reaction of 4-ethoxybenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products Formed

Scientific Research Applications

N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antiarrhythmic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Diethylaminoethyl)-4-ethoxybenzamide
  • N-(2-Diethylaminoethyl)-4-methoxybenzamide
  • N-(2-Diethylaminoethyl)-4-chlorobenzamide

Uniqueness

N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects, making it valuable for specific applications in research and industry .

Properties

CAS No.

135420-42-7

Molecular Formula

C15H26ClN3O

Molecular Weight

299.84 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C15H25N3O.ClH/c1-4-18(5-2)12-11-17-15(16)13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H2,16,17);1H

InChI Key

VYEHOOXQCHXIQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)N.Cl

Origin of Product

United States

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